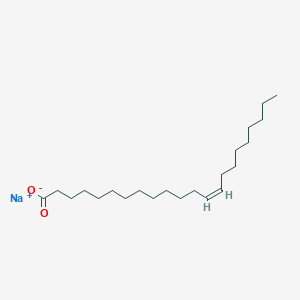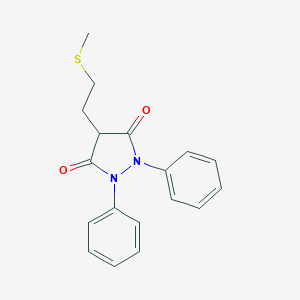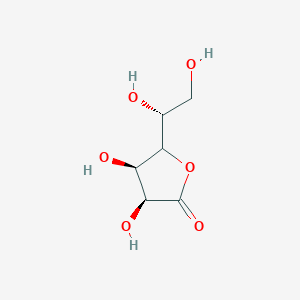
Mannonic acid 1,4-lactone
説明
Mannonic acid 1,4-lactone, also known as D-Mannono-1,4-lactone, is a recombinant carbohydrate . It is synthesized from L-ribose and L-arabinose . It has a molecular formula of C6H10O6 and a molecular weight of 178.14 .
Synthesis Analysis
D-Mannonic acid-1,4-lactone is synthesized from L-ribose and L-arabinose . It can be used to study the synthesis of lactones by Escherichia coli .Molecular Structure Analysis
The molecular structure of Mannonic acid 1,4-lactone is available as a 2D Mol file or as a computed 3D SD file . The compound consists of two stereoisomers: DL-mannonic acid and LDL-mannonic acid .Chemical Reactions Analysis
D-Mannonic acid-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli . This provides proof that the furanose form of this sugar was contributory to its efficacy .Physical And Chemical Properties Analysis
D-Mannonic acid-1,4-lactone has a melting point of 153 °C . Its predicted boiling point is 467.9±18.0 °C and its predicted density is 1.766±0.06 g/cm3 . It is a white solid and is almost transparent in water .科学的研究の応用
Lactone Formation and Structure Analysis : Mannonic acid forms lactones, which are useful in studying the structure of sugars and their derivatives. Levene and Simms (1926) found that mannonic acids form lactones with different ring sizes, providing insight into their structure and reactivity (Levene & Simms, 1926).
Synthesis of Therapeutic Compounds : Mannonic acid lactones have been utilized in the synthesis of important therapeutic agents. Banfi et al. (1983) synthesized 2-benzoylamino-2-deoxy-2-hydroxymethyl-D-mannonic acid and used it in the total synthesis of the antibiotic thermozymocidin (Banfi et al., 1983).
Role in Glycosylation Mechanisms : Elferink et al. (2019) studied the glycosylation mechanisms of uronic acid lactones, including mannuronic acid lactones, to understand their role in the synthesis of oligosaccharides, an important process in biochemistry (Elferink et al., 2019).
Analytical Chemistry Applications : Lehrfeld (1985) developed a method for determining various aldonic acids, including mannonic acid, using gas-liquid chromatography. This method utilized the propensity of these acids to form lactones, demonstrating the analytical utility of mannonic acid lactones (Lehrfeld, 1985).
Inhibition of Glycosidases : Conchie et al. (1967) explored the inhibitory properties of mannonic lactones on glycosidases, enzymes involved in carbohydrate metabolism. Their findings contribute to the understanding of biochemical pathways and potential therapeutic applications (Conchie et al., 1967).
Biological Activity in Immune Response : Mueller and Anderer (1990) investigated the enhancement of antitumor cytotoxicity of human natural killer cells in the presence of rhamnogalacturonan, where acetylated mannonic acid gamma-lactone played a role in inhibiting this process. This study shows the potential biological activity of mannonic acid lactones in immune responses (Mueller & Anderer, 1990).
特性
IUPAC Name |
(3S,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-ZRMNMSDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mannonic acid 1,4-lactone | |
CAS RN |
10366-82-2 | |
| Record name | Mannonic acid 1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



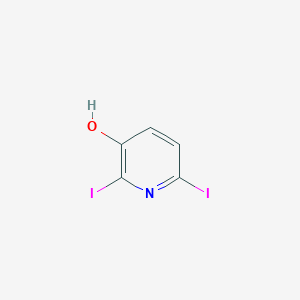

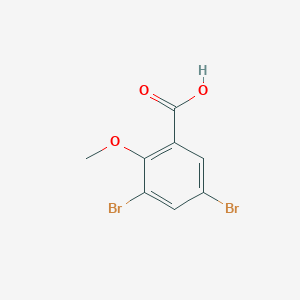

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
